molecular formula C15H21NO2S B15063689 Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 336784-74-8

Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B15063689
CAS No.: 336784-74-8
M. Wt: 279.4 g/mol
InChI Key: BTJYPSWDXLYTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The aziridine ring is known for its high ring strain, making it a reactive intermediate in various chemical reactions. The presence of the tosyl group (p-toluenesulfonyl) enhances the stability of the aziridine ring and makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexyl-1-tosylaziridine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride to form the corresponding tosylamide. This intermediate is then treated with a base, such as sodium hydride or potassium tert-butoxide, to induce cyclization and form the aziridine ring.

Another method involves the use of aziridination reactions, where a cyclohexyl-substituted alkene is treated with a nitrene source, such as iodosobenzene diacetate and p-toluenesulfonamide, in the presence of a catalyst like rhodium or copper. This reaction leads to the formation of 2-Cyclohexyl-1-tosylaziridine through a [2+1] cycloaddition mechanism .

Industrial Production Methods

Industrial production of 2-Cyclohexyl-1-tosylaziridine typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2-Cyclohexyl-1-tosylaziridine suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-tosylaziridine undergoes several types of chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted amines, alcohols, and thiols.

    Oxidation: The compound can be oxidized to form sulfonyl aziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring into corresponding amines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran and mild bases such as triethylamine.

    Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of phase transfer catalysts.

Major Products Formed

    Nucleophilic Ring Opening: Substituted amines, alcohols, and thiols.

    Oxidation: Sulfonyl aziridines and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Azides, cyanides, and other substituted derivatives.

Scientific Research Applications

2-Cyclohexyl-1-tosylaziridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.

    Industry: 2-Cyclohexyl-1-tosylaziridine is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-tosylaziridine involves its reactivity as an aziridine. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. The presence of the tosyl group stabilizes the intermediate formed during these reactions, allowing for the formation of various products. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-tosylaziridine
  • 2-Phenyl-1-tosylaziridine
  • 2-Benzyl-1-tosylaziridine

Uniqueness

2-Cyclohexyl-1-tosylaziridine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions. The cyclohexyl group also affects the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

336784-74-8

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

2-cyclohexyl-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C15H21NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3

InChI Key

BTJYPSWDXLYTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.